molecular formula C14H16N4O2 B2748904 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1203121-46-3

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B2748904
CAS RN: 1203121-46-3
M. Wt: 272.308
InChI Key: GCKSYYGFEIGQOS-UHFFFAOYSA-N
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Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as IPAM or IPAMorelin. IPAM is a synthetic peptide that belongs to the growth hormone releasing peptide (GHRP) family. It has been found to have an impact on the release of growth hormone in the body.

Scientific Research Applications

Antimicrobial Agents Synthesis

A series of compounds including pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial purposes, utilizing citrazinic acid as a starting material. The synthesis involved multiple steps, leading to compounds with notable antibacterial and antifungal activities, demonstrating the potential of these derivatives as bases for developing new antimicrobial agents (Hossan et al., 2012).

Histamine H4 Receptor Ligands

In the quest for novel anti-inflammatory and antinociceptive agents, a series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor. Optimization of the core pyrimidine moiety and other structural components led to compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This highlights the therapeutic potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Novel Compound Synthesis for Biological Evaluation

Research on pyrimidin-4-ones in aqueous solution explored their photochemical reactions and the synthesis of reversible hydrates and thiazines. This work is crucial for understanding the chemical behavior of pyrimidinones under various conditions and their potential applications in designing reversible compounds for biological studies (Takahashi et al., 1989).

Synthesis of Derivatives for Corrosion Inhibition

The synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives and their evaluation as corrosion inhibitors showcase another application. These compounds, synthesized through amidation and 1,3-dipolar cycloaddition reactions, demonstrated promising inhibition efficiencies, highlighting the versatility of pyrimidine derivatives beyond biological applications (Yıldırım & Cetin, 2008).

Dual Inhibitors of TS and AICARFTase

2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed and synthesized as dual inhibitors of thymidylate synthase (TS) and AICAR formyltransferase (AICARFTase), aiming at targeting both de novo thymidylate and purine nucleotide biosynthesis. These compounds showed significant in vitro inhibitory activity and potential as antitumor agents, highlighting the therapeutic applications of pyrimidine derivatives in cancer treatment (Liu et al., 2016).

properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(2)12-6-14(20)18(9-16-12)8-13(19)17-11-4-3-5-15-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKSYYGFEIGQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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